3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C26H24ClN5O2 and a molecular weight of 473.966 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a dimethylaminophenyl group
Preparation Methods
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the chlorobenzyl and dimethylaminophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring.
Attachment of the Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring reacts with a chlorobenzyl halide.
Attachment of the Dimethylaminophenyl Group: This step typically involves a condensation reaction between the pyrazole derivative and a dimethylaminobenzaldehyde.
Chemical Reactions Analysis
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a diethylamino group instead of a dimethylamino group.
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-(2,6-dichlorophenyl)methylidene}-1H-pyrazole-5-carbohydrazide: This compound has an additional chlorine atom on the phenyl ring.
The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24ClN5O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24ClN5O2/c1-32(2)22-11-5-18(6-12-22)16-28-31-26(33)25-15-24(29-30-25)20-7-13-23(14-8-20)34-17-19-3-9-21(27)10-4-19/h3-16H,17H2,1-2H3,(H,29,30)(H,31,33)/b28-16+ |
InChI Key |
SRHDEXUFNUPCLL-LQKURTRISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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